Cas no 481065-79-6 (1-(4-Methyl-2-nitrophenyl)propan-2-one)

1-(4-Methyl-2-nitrophenyl)propan-2-one is a nitro-substituted aromatic ketone with a molecular formula of C₁₀H₁₁NO₃. This compound features a methyl group at the para position and a nitro group at the ortho position relative to the propan-2-one substituent, contributing to its distinct reactivity and stability. Its structural properties make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The nitro and carbonyl functional groups offer versatile sites for further chemical modifications, enabling applications in fine chemical manufacturing. The compound exhibits moderate solubility in organic solvents, facilitating its use in controlled reaction conditions. Proper handling and storage are recommended due to its potential sensitivity to light and heat.
1-(4-Methyl-2-nitrophenyl)propan-2-one structure
481065-79-6 structure
Product Name:1-(4-Methyl-2-nitrophenyl)propan-2-one
CAS No:481065-79-6
MF:C10H11NO3
MW:193.199242830276
CID:1028426
PubChem ID:16111537
Update Time:2025-05-27

1-(4-Methyl-2-nitrophenyl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Methyl-2-nitrophenyl)propan-2-one
    • 1-(4-Methyl-2-nitro-phenyl)-propan-2-one
    • 481065-79-6
    • DB-300676
    • G11009
    • DTXSID20582994
    • AKOS006238180
    • Inchi: 1S/C10H11NO3/c1-7-3-4-9(6-8(2)12)10(5-7)11(13)14/h3-5H,6H2,1-2H3
    • InChI Key: ACLPRWHHZSVIRR-UHFFFAOYSA-N
    • SMILES: O=C(C)CC1C=CC(C)=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 193.07389321g/mol
  • Monoisotopic Mass: 193.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 62.9Ų

1-(4-Methyl-2-nitrophenyl)propan-2-one Pricemore >>

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